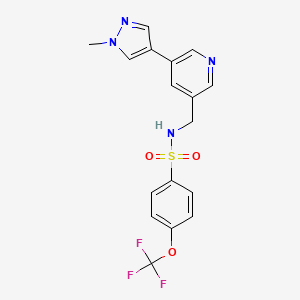
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structural framework characterized by:
- Molecular Formula : C18H17F3N4O2S
- Molecular Weight : 408.41 g/mol
- Key Functional Groups :
- Pyrazole ring
- Pyridine ring
- Benzene sulfonamide moiety
- Trifluoromethoxy group
This combination of functional groups suggests diverse biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit the following actions:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain kinases or enzymes, modulating signaling pathways crucial for cell proliferation and survival.
- Anticancer Activity : Similar compounds have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The sulfonamide moiety is associated with anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 | |
| Compound B | A549 (Lung Cancer) | 26 | |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of COX enzymes:
| Activity Type | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Inhibits prostaglandin synthesis | |
| Analgesic Effect | Reduces pain through anti-inflammatory pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Pyrazole Derivatives : Research highlighted that pyrazole derivatives exhibited significant anticancer activity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Inhibition Studies : Investigations into similar sulfonamide compounds revealed their effectiveness as COX inhibitors, suggesting a pathway for anti-inflammatory applications.
- Structure-Activity Relationship (SAR) : Analysis of structural features indicates that modifications to the pyrazole and pyridine rings can enhance potency and selectivity for specific targets.
Propriétés
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24-11-14(10-22-24)13-6-12(7-21-9-13)8-23-28(25,26)16-4-2-15(3-5-16)27-17(18,19)20/h2-7,9-11,23H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBALBEZGOHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














